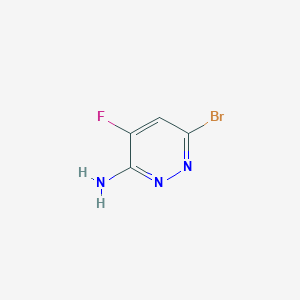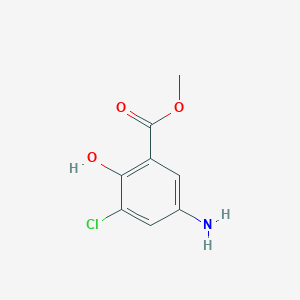
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4,4-Dimethylcyclohexyl)phenyl)methanamine: is an organic compound that belongs to the class of amines It features a phenyl group attached to a methanamine moiety, with a 4,4-dimethylcyclohexyl substituent on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine typically involves the reaction of 4-(4,4-dimethylcyclohexyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its unique structure may offer advantages in drug design and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Methylphenethylamine: Shares a similar phenylmethanamine structure but lacks the cyclohexyl substituent.
3,4-Dimethoxyphenethylamine: Contains methoxy groups on the phenyl ring instead of the cyclohexyl group.
4,4’-Methylenebis(cyclohexylamine): Features a similar cyclohexyl structure but with a different substitution pattern.
Uniqueness: (4-(4,4-Dimethylcyclohexyl)phenyl)methanamine is unique due to the presence of the 4,4-dimethylcyclohexyl group, which imparts distinct steric and electronic properties
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
[4-(4,4-dimethylcyclohexyl)phenyl]methanamine |
InChI |
InChI=1S/C15H23N/c1-15(2)9-7-14(8-10-15)13-5-3-12(11-16)4-6-13/h3-6,14H,7-11,16H2,1-2H3 |
Clave InChI |
QPXNWEFZUKOHTL-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)C2=CC=C(C=C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


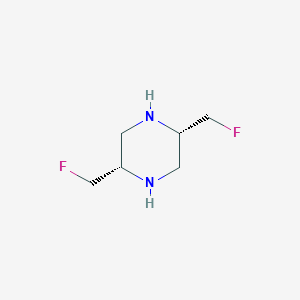
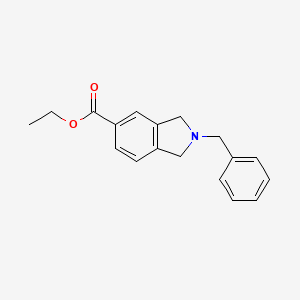


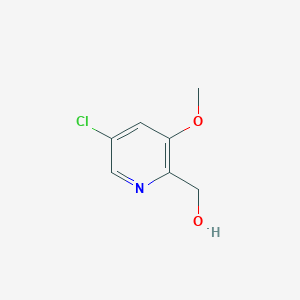
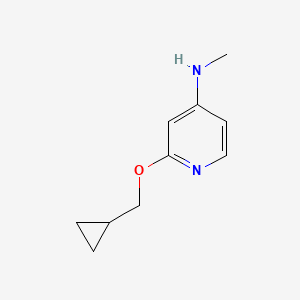
![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
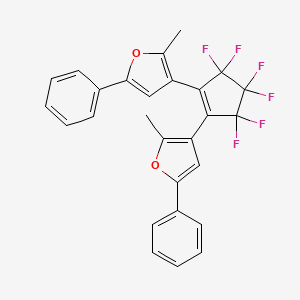
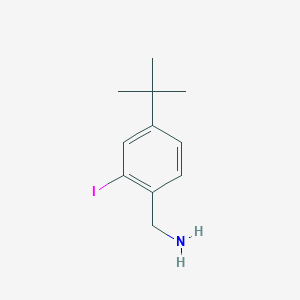

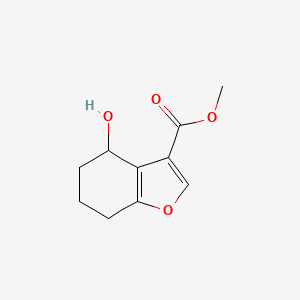
![Methyl 7-chlorofuro[2,3-c]pyridine-5-carboxylate](/img/structure/B12836479.png)
